N'-(1-(4-CL-PH)Ethylidene)3(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide
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Overview
Description
N’-(1-(4-CL-PH)Ethylidene)3(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide is a chemical compound with the following properties:
Molecular Formula: CHClNO
CAS Number: 518019-65-3
Molecular Weight: 393.92 g/mol
Preparation Methods
Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Researchers primarily synthesize it in the laboratory for specialized studies.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, although specific conditions remain elusive.
Reduction: Reduction reactions could potentially yield different derivatives.
Substitution: Substitution reactions at various positions are plausible.
Reagents: Aldehydes, hydrazine derivatives, and carbazoles.
Conditions: Solvent-based reactions, often under inert atmospheres.
Major Products:: The major products depend on the specific reaction conditions and substituents. Further research is needed to elucidate these products comprehensively.
Scientific Research Applications
Chemistry::
Building Block: Researchers use it as a building block for more complex molecules.
Pharmacophore Design: Its unique structure contributes to drug design studies.
Biological Activity: Investigations into its biological effects are ongoing.
Drug Development: It may serve as a lead compound for drug development.
Material Science:
Mechanism of Action
The precise mechanism of action remains uncertain. researchers speculate that it interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While N’-(1-(4-CL-PH)Ethylidene)3(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide is rare, we can compare it with similar compounds:
N’-[(1Z)-1-(4-methylphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide: (CAS No.: 518019-71-1) .
Properties
CAS No. |
518019-65-3 |
---|---|
Molecular Formula |
C23H24ClN3O |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C23H24ClN3O/c1-16(17-10-12-18(24)13-11-17)25-26-23(28)14-15-27-21-8-4-2-6-19(21)20-7-3-5-9-22(20)27/h2,4,6,8,10-13H,3,5,7,9,14-15H2,1H3,(H,26,28)/b25-16+ |
InChI Key |
AJPRZQYILJOQGP-PCLIKHOPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)/C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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